N-[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-3-fluoro-N-methylbenzamide
Description
N-[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-3-fluoro-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrrolidinone ring, a dimethoxyphenyl group, and a fluorinated benzamide moiety
Properties
IUPAC Name |
N-[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-3-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-22(19(24)13-5-4-6-14(21)9-13)18-7-8-23(20(18)25)15-10-16(26-2)12-17(11-15)27-3/h4-6,9-12,18H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBPNLLJWPFTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)C2=CC(=CC(=C2)OC)OC)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-3-fluoro-N-methylbenzamide typically involves a multi-step process:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,5-dimethoxyphenyl group. This can be accomplished through a Friedel-Crafts acylation reaction, where the pyrrolidinone intermediate is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Fluorination and Benzamide Formation: The final step involves the introduction of the fluorine atom and the formation of the benzamide moiety. This can be achieved by reacting the intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-3-fluoro-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Corresponding substituted derivatives with nucleophiles.
Scientific Research Applications
N-[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-3-fluoro-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-3-chloro-N-methylbenzamide
- N-[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-3-bromo-N-methylbenzamide
- N-[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-3-iodo-N-methylbenzamide
Uniqueness
N-[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-3-fluoro-N-methylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
